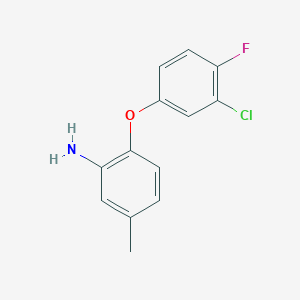
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine, also known as 2-(3-CFMPA or CFMPA, is a chemical compound used in a variety of scientific research applications. It is a derivative of 2-amino-5-methylphenol and is used as a building block for various organic synthesis reactions. CFMPA can be used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used in the synthesis of various functional materials, such as polymers, catalysts, and dyes.
Applications De Recherche Scientifique
Fluoroionophores Development
Researchers have developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives, focusing on their spectral diversity when interacting with metal cations. These fluoroionophores demonstrate specific chelation properties for Zn+2 and Cd+2 ions, which are crucial for applications in cellular metal staining and fluorescence methods (W. Hong et al., 2012).
Synthesis Techniques
The synthesis of specific nucleoside derivatives, such as 2'-chloro-2',3'-dideoxy-3'-fluoro-d-ribonucleosides, has been explored for their potential in chemical transformations and conformational analysis. These studies provide insights into the selective synthesis of complex molecules, potentially useful in the development of pharmaceuticals (I. Mikhailopulo et al., 2003).
Materials Science Applications
Research into the synthesis and spectral analysis of chloro- and fluoro-substituted compounds, such as acridinones, has implications for materials science, particularly in understanding molecular geometry and chemical reactivity. These studies highlight the compounds' photophysical properties and their applications in creating materials with specific electronic and optical characteristics (R. Satheeshkumar et al., 2017).
Crystal Structure and Nonlinear Optics
The crystal structures of substituted triazines have been determined, contributing to the field of nonlinear optics (NLO). The characterization of these materials, through their molecular packing and hydrogen bonding patterns, informs the design of NLO materials with enhanced properties (R. Boese et al., 2002).
Propriétés
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-2-5-13(12(16)6-8)17-9-3-4-11(15)10(14)7-9/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDAMNLIZOJJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)F)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-4-fluorophenoxy)-5-methylphenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1345002.png)
![tert-Butyl (6-hydroxyspiro[3.3]heptan-2-yl)carbamate](/img/structure/B1345005.png)
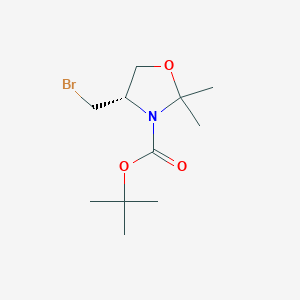
![N-{[2-(4-acetyl-1-piperazinyl)-6-methyl-3-quinolinyl]methyl}-N-[2-(1-cyclohexen-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B1345015.png)
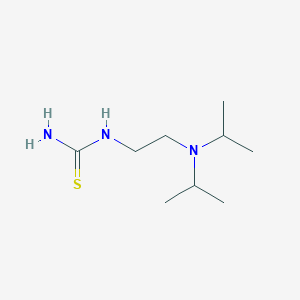
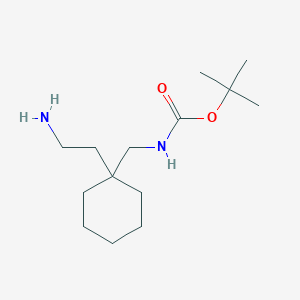
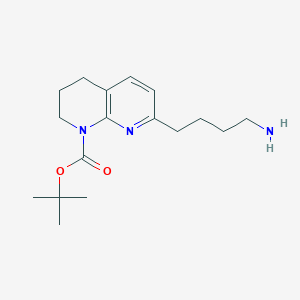
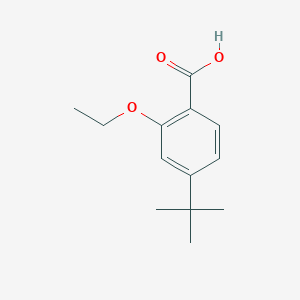
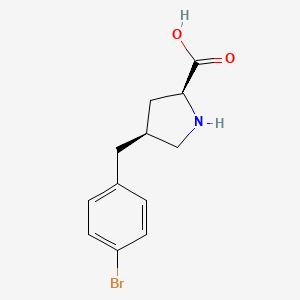
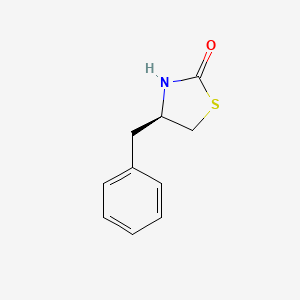
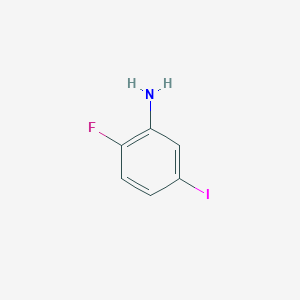
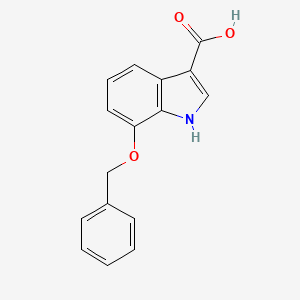
![2-(2-Furyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1345031.png)
![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)